2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid
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Overview
Description
2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid is a synthetic organic compound with a complex structure It features a phenoxyacetic acid core substituted with a pyrrolidine ring and a methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Methylbutoxy Group: This step involves the alkylation of the pyrrolidine ring with 3-methylbutyl bromide in the presence of a base such as potassium carbonate.
Coupling with Phenoxyacetic Acid: The final step is the esterification or amidation of the phenoxyacetic acid with the pyrrolidine derivative under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrrolidine moieties, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]propionic acid: Similar structure but with a propionic acid moiety.
2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2,6-dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-13(2)6-8-25-17-5-7-21(11-17)20(24)16-9-14(3)19(15(4)10-16)26-12-18(22)23/h9-10,13,17H,5-8,11-12H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPVZPBRGJDGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)O)C)C(=O)N2CCC(C2)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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